(+)-Aromadendrene

CAS No.: 72747-25-2

Cat. No.: VC13301348

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72747-25-2 |

|---|---|

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| IUPAC Name | (1aR,4aR,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |

| Standard InChI | InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11+,12-,13-,14-/m1/s1 |

| Standard InChI Key | ITYNGVSTWVVPIC-XVIXHAIJSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C |

| SMILES | CC1CCC2C1C3C(C3(C)C)CCC2=C |

| Canonical SMILES | CC1CCC2C1C3C(C3(C)C)CCC2=C |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

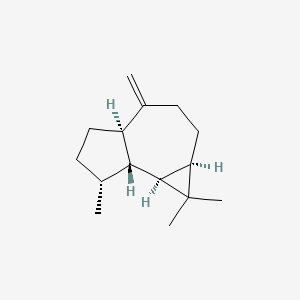

(+)-Aromadendrene belongs to the aromadendrane class of sesquiterpenes, featuring a fused tricyclic skeleton with three methyl groups and a methylene substituent. Its IUPAC name is (1aR,4aR,7R,7aR,7bS)-decahydro-1,1,7-trimethyl-4-methylene-1H-cycloprop[e]azulene . The compound’s optical activity, with a specific rotation of (neat), underscores its chiral nature .

Physicochemical Parameters

The following table summarizes key physical properties of (+)-aromadendrene:

| Property | Value |

|---|---|

| Melting Point | 262°C |

| Boiling Point | 261–263°C (lit.) |

| Density | 0.912 g/mL at 20°C |

| Refractive Index | 1.497 |

| Flash Point | 90°C |

| Solubility | Chloroform (soluble), Ethyl acetate (slightly), Methanol (slightly) |

| LogP | 6.427 (estimated) |

These properties influence its extraction efficiency and suitability for industrial applications, such as fragrance formulation .

Biosynthesis and Synthetic Pathways

Natural Biosynthesis in Plants

In Eucalyptus globulus, (+)-aromadendrene is synthesized via the mevalonate pathway, where farnesyl pyrophosphate (FPP) undergoes cyclization catalyzed by sesquiterpene synthases (STSs) . A key intermediate, (+)-bicyclogermacrene, is enzymatically rearranged to form (+)-aromadendrene, which subsequently undergoes oxidation to yield bioactive derivatives like viridiflorol and spathulenol .

Engineered Biosynthesis in Microorganisms

Recent studies have achieved heterologous production of (+)-aromadendrene in Escherichia coli through metabolic engineering. By optimizing STS expression and modulating FPP flux, researchers reported a 12-fold increase in yield (up to 450 mg/L) . This approach offers a sustainable alternative to plant extraction, particularly for large-scale pharmaceutical applications .

Biological Activities and Pharmacological Applications

Antimicrobial and Anti-Inflammatory Effects

(+)-Aromadendrene exhibits broad-spectrum antimicrobial activity. In synergy with 1,8-cineole, it inhibits multidrug-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) at minimal inhibitory concentrations (MICs) of 0.12–0.25 mg/mL . Mechanistic studies attribute this effect to membrane disruption and reactive oxygen species (ROS) generation . Additionally, the compound reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) by 60–70% in murine models, suggesting potential in treating inflammatory disorders .

Anticancer Properties

Aromadendrene oxide 2, a major oxidative metabolite, induces apoptosis in human epidermoid carcinoma (A431) cells via ROS-mediated mitochondrial dysfunction. Key findings include:

-

Cell Cycle Arrest: G0/G1 phase arrest (70% of cells at 50 μM) .

-

Apoptotic Markers: Increased Bax/Bcl-2 ratio (3.5-fold), caspase-3 activation, and PARP cleavage .

-

In Vivo Efficacy: 60% reduction in tumor spheroid growth at 25 μM .

These results highlight its potential as an adjuvant in skin cancer therapy .

Antioxidant and Neuroprotective Effects

In Caenorhabditis elegans models, (+)-aromadendrene derivatives extend lifespan by 20% through DAF-16/FOXO pathway activation, mitigating oxidative stress . Such properties are being explored for neurodegenerative disease interventions .

Industrial and Research Applications

Perfumery and Cosmetics

As a key component of eucalyptus oil, (+)-aromadendrene contributes to fresh, camphoraceous notes in perfumes. Its stability at high temperatures makes it ideal for scented candles and lotions .

Synthetic Chemistry

The compound serves as a chiral building block for synthesizing:

Challenges and Future Directions

Despite its promise, scalability of (+)-aromadendrene production remains limited by low natural abundance and complex stereochemistry. Advances in biocatalysis (e.g., engineered cytochrome P450s) and continuous flow chemistry could address these barriers . Furthermore, clinical trials are needed to validate its pharmacokinetics and therapeutic efficacy in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume